

A Technical Guide to High-Purity Eplerenone-d3 for Research Applications

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Compound of Interest

Compound Name: *Eplerenone-d3*

Cat. No.: *B10820295*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity **Eplerenone-d3**, a deuterated analog of the mineralocorticoid receptor antagonist, Eplerenone. This document is intended for researchers in pharmacology, drug metabolism, and pharmacokinetics, as well as professionals in the pharmaceutical industry involved in drug development. Herein, we detail the commercial availability of high-purity **Eplerenone-d3**, its primary applications, relevant experimental protocols, and the underlying biochemical pathways.

Commercial Availability and Specifications

High-purity **Eplerenone-d3** is available from several commercial suppliers, primarily for use as an internal standard in analytical and pharmacokinetic research.^[1] The deuterated form offers a distinct mass-to-charge ratio, facilitating precise quantification of Eplerenone in biological matrices by mass spectrometry.

Below is a summary of typical product specifications from various suppliers. Please note that exact values may vary by lot and supplier, and it is recommended to consult the Certificate of Analysis for specific data.^[2]

Supplier	Chemical Purity (by HPLC)	Isotopic Purity (atom % D)	Molecular Formula	Molecular Weight (g/mol)	Notes
Example Supplier A	≥98%	≥99%	C ₂₄ H ₂₇ D ₃ O ₆	417.51	Certificate of Analysis available upon request.
Example Supplier B	>99.5%	Not specified	C ₂₄ H ₂₇ D ₃ O ₆	417.51	Sold for research use only.
Example Supplier C	≥99%	≥98%	C ₂₄ H ₂₇ D ₃ O ₆	417.51	Provided as a solid.
Cayman Chemical	Not specified	≥99% deuterated forms (d1-d3)	C ₂₄ H ₂₇ D ₃ O ₆	417.5	Intended for use as an internal standard for the quantification of eplerenone by GC- or LC-MS.
ESS Chem Co.	99.5%	99% atom D	C ₂₄ H ₂₇ D ₃ O ₆	417.51	Available in various pack sizes.
Santa Cruz Biotechnology	Not specified	Not specified	C ₂₄ H ₂₇ D ₃ O ₆	417.51	For research use only. Not intended for diagnostic or therapeutic use.
Veeprho	Not specified	Not specified	C ₂₄ H ₂₇ D ₃ O ₆	417.51	Utilized as an internal standard in analytical and

pharmacokinetic research.

[\[1\]](#)

Simson
Pharma

Not specified

Not specified

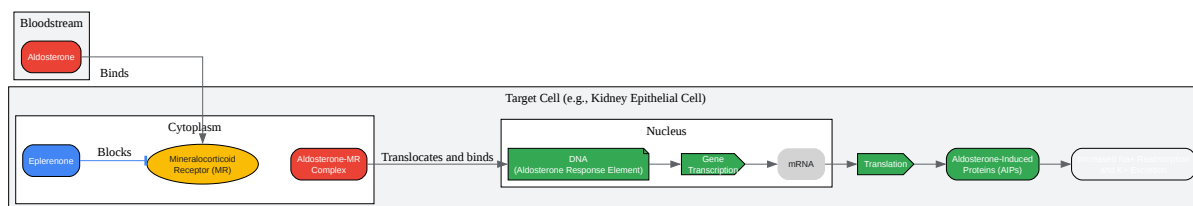
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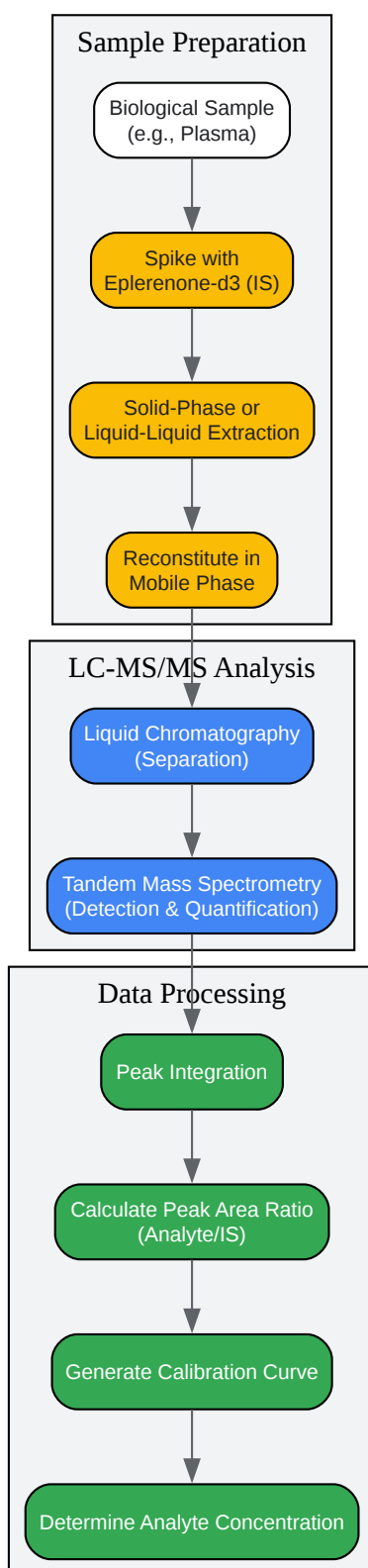
417.51

Accompanied
by a
Certificate of
Analysis.

Mechanism of Action: Eplerenone Signaling Pathway

Eplerenone is a selective mineralocorticoid receptor (MR) antagonist. It competitively binds to the MR, thereby inhibiting the binding of aldosterone. This action blocks the downstream signaling cascade that leads to the expression of aldosterone-induced proteins, which are responsible for sodium and water retention. The following diagram illustrates the mechanism of action of Eplerenone.





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References

- 1. researchgate.net [researchgate.net]
- 2. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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